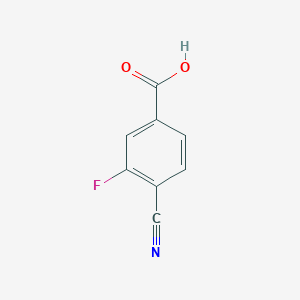

4-Cyano-3-fluorobenzoic acid

描述

Contextual Significance within Fluorinated Aromatic Carboxylic Acids

Fluorinated aromatic carboxylic acids represent a pivotal class of compounds in modern chemical research, particularly within medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. google.com Strategic placement of fluorine can enhance metabolic stability, increase bioavailability, and modify the acidity and conformation of the parent molecule. google.com

4-Cyano-3-fluorobenzoic acid is a prominent example within this class, embodying the unique characteristics imparted by its constituent functional groups. The presence of the highly electronegative fluorine atom on the benzene (B151609) ring, adjacent to the cyano group, influences the molecule's electronic profile and reactivity. This substitution pattern makes it a valuable scaffold, combining the inherent properties of a benzoic acid with the specific advantages of fluorination, thus positioning it as a desirable building block for creating more complex, high-value chemical entities.

Strategic Importance as an Intermediate in Advanced Organic Synthesis

The molecular architecture of this compound, featuring a carboxylic acid, a nitrile (cyano group), and a fluorine atom on an aromatic ring, makes it a versatile and strategically important intermediate in multi-step organic synthesis. sigmaaldrich.com Each functional group offers a distinct reactive site for a variety of chemical transformations.

The carboxylic acid group can readily undergo esterification, amidation, or reduction, while the nitrile group can be hydrolyzed, reduced to an amine, or converted into other functional groups like tetrazoles. This dual reactivity allows for orthogonal chemical strategies, where one group can be modified while the other remains protected or unreactive, enabling the construction of complex molecular frameworks. google.com Consequently, this compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly for platelet aggregation inhibitors, as well as components for agrochemicals and specialty polymers. google.com

Overview of Current Research Trajectories and Challenges

Current research involving fluorinated aromatics like this compound is focused on several key trajectories. One significant area is the development of novel and more efficient synthetic methodologies. rsc.org While synthesis routes exist, challenges related to yield, purification, and regioselectivity persist. For instance, processes involving the oxidation of a methyl group to a carboxylic acid on a cyanated benzene ring can suffer from low yields and complicated purification steps. google.com Furthermore, the high reactivity of the cyano group can lead to undesired side reactions, such as in Grignard reactions, necessitating the development of more robust and selective synthetic protocols. researchgate.net

Another major research trend is the use of fluorinated building blocks in the development of radiotracers for Positron Emission Tomography (PET) imaging. The incorporation of fluorine-18 (B77423) (¹⁸F) into bioactive molecules is a critical area of research, and intermediates like this compound are valuable precursors for creating these imaging agents. nih.govresearchgate.net The challenge lies in developing rapid, high-yield radiolabeling methods suitable for the short half-life of fluorine-18. nih.gov

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a focused and comprehensive analysis of this compound. The primary objective is to detail the compound's significance as a member of the fluorinated aromatic carboxylic acid family and to underscore its strategic value as a synthetic intermediate. The review will further explore the current research directions and inherent challenges associated with its synthesis and application. By adhering strictly to these topics, this article serves as a concise scientific overview for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 176508-81-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₈H₄FNO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 165.12 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=C(C=C1C(=O)O)F)C#N | sigmaaldrich.comnih.gov |

| InChI Key | ZWKNDLMYSLLMRF-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| Appearance | Solid | N/A |

| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure) | nih.govsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNDLMYSLLMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380955 | |

| Record name | 4-cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176508-81-9 | |

| Record name | 4-Cyano-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176508-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 4 Cyano 3 Fluorobenzoic Acid

Classical and Contemporary Synthetic Routes to 4-Cyano-3-fluorobenzoic Acid

The preparation of this compound can be achieved through various synthetic pathways, each starting from different precursors and employing a unique sequence of reactions. These routes are designed to strategically install the required cyano, fluoro, and carboxylic acid functionalities onto the benzene (B151609) ring.

Halogen-Exchange and Nitration-Reduction-Diazotization-Cyanation Sequences

A well-established route to this compound involves a multi-step sequence starting from a halogenated nitrobenzoic acid precursor. This method relies on classical aromatic chemistry transformations to build the target molecule step-by-step.

One specific process begins with 2-chloro-4-nitrobenzoic acid. google.com The key steps in this sequence are:

Halogen Exchange: The chloro group is replaced by a fluoro group. This is typically achieved by treating 2-chloro-4-nitrobenzoic acid with a metal fluoride (B91410), such as potassium fluoride (KF). google.comgoogle.com This nucleophilic aromatic substitution reaction yields 2-fluoro-4-nitrobenzoic acid.

Reduction of Nitro Group: The nitro group of 2-fluoro-4-nitrobenzoic acid is then reduced to an amino group. This transformation can be accomplished using various reducing agents, including metals in acidic solution (e.g., Fe/HCl, SnCl₂/HCl) or through catalytic hydrogenation (e.g., H₂/Pd/C, H₂/Ni). google.comgoogle.com The product of this step is 2-fluoro-4-aminobenzoic acid.

Diazotization and Cyanation (Sandmeyer Reaction): The final step involves converting the amino group into a cyano group. The 2-fluoro-4-aminobenzoic acid is first treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) to form a diazonium salt. google.comwikipedia.org This intermediate is then subjected to a Sandmeyer reaction, where a copper(I) cyanide salt is used to replace the diazonium group with a cyano group, yielding the final product, this compound. google.comwikipedia.org

This sequence is advantageous as it builds the molecule by leveraging well-understood and reliable organic reactions. The order of reactions is crucial for the success of the synthesis. masterorganicchemistry.com

Oxidative Transformations of Aromatic Methyl Precursors to Carboxylic Acids

An alternative strategy involves the oxidation of a methyl group on a substituted toluene precursor to form the carboxylic acid functionality. This approach can be timed at different stages of the synthesis, offering flexibility.

Two primary sequences utilizing this strategy are:

Sequence A: Late-Stage Oxidation

Start with a precursor like 2-fluoro-4-nitrotoluene.

Reduce the nitro group to an amino group (2-fluoro-4-aminotoluene).

Convert the amino group to a cyano group via diazotization and a Sandmeyer reaction to form 3-fluoro-4-methylbenzonitrile. google.com

Finally, oxidize the methyl group to a carboxylic acid. google.com

Sequence B: Early-Stage Oxidation

Start with a precursor like 2-fluoro-4-nitrotoluene.

Oxidize the methyl group to a carboxylic acid first, yielding 2-fluoro-4-nitrobenzoic acid. google.com

Proceed with the reduction of the nitro group and the Sandmeyer cyanation as described previously. google.com

The oxidation of the aromatic methyl group is a critical step and can be achieved using strong oxidizing agents. libretexts.org The choice of oxidant can affect the yield and reaction conditions.

Comparison of Oxidizing Agents for Aromatic Methyl Group Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat (e.g., 95°C) chemicalbook.com | A powerful and common oxidant for converting alkyl side chains on aromatic rings to carboxylic acids. google.comlibretexts.org |

| Jones Reagent (CrO₃ in H₂SO₄) | Acetone, 0°C to room temperature | A strong oxidizing agent, also used for oxidizing primary alcohols and aldehydes to carboxylic acids. libretexts.orgchemguide.co.uk |

| Ruthenium-derivative catalysts | Often with a co-oxidant like sodium hypochlorite google.com | Catalytic amounts are needed, which can be an advantage. |

| Periodic acid / Chromium trioxide | Acetonitrile (B52724), exothermic chemicalbook.com | Effective for specific substrates, yielding high conversion. chemicalbook.com |

Oxidation of a methyl group when a nitrile is already present on the ring can sometimes lead to lower yields and complicated purification, making the timing of this step a key consideration in process development. google.com

Palladium-Catalyzed Cyanation and Other Transition Metal Approaches

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of the cyano group. Palladium-catalyzed cyanation has emerged as a robust and versatile alternative to the classical Sandmeyer reaction for synthesizing aryl nitriles. nih.govrsc.org

This approach typically involves the cross-coupling of an aryl halide (or pseudohalide, like a triflate) with a cyanide source, catalyzed by a palladium complex. nih.gov For the synthesis of this compound or its precursors, this could involve:

Cyanation of a 4-halo-3-fluorobenzoic acid derivative: A precursor such as 4-bromo-3-fluorobenzoic acid could be directly cyanated.

Cyanation of a 4-halo-3-fluorotoluene derivative: A precursor like 4-bromo-3-fluorotoluene could be cyanated, followed by oxidation of the methyl group.

The success of palladium-catalyzed cyanation often depends on the specific combination of the palladium precursor, the ligand, the cyanide source, and the reaction conditions. nih.gov

Components of Palladium-Catalyzed Cyanation Systems

| Component | Examples | Function/Notes |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂ nih.gov | The source of the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine (PPh₃), dppf, dppb, dpppe nih.gov | Stabilizes the palladium catalyst, influences its reactivity and prevents deactivation by excess cyanide. nih.govnih.gov |

| Cyanide Source | Zn(CN)₂, KCN, NaCN, K₄[Fe(CN)₆] | Provides the cyano group. Less toxic sources like K₄[Fe(CN)₆] are preferred from a safety and environmental standpoint. |

| Solvent | DMF, Dioxane, Toluene | The choice of solvent can significantly impact reaction rate and yield. whiterose.ac.uk |

This method offers advantages such as milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov However, catalyst deactivation by the cyanide ion can be a challenge, requiring careful optimization of ligands and conditions. nih.govnih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves critically evaluating reagents, reaction conditions, and waste generation.

Sustainable Reagent Selection and Reaction Condition Optimization

A key aspect of green synthesis is the selection of reagents that are less toxic and more environmentally benign.

Cyanide Source: In both the Sandmeyer reaction and palladium-catalyzed routes, the choice of cyanide source is critical. Traditional reagents like copper(I) cyanide or sodium/potassium cyanide are highly toxic. The use of less toxic alternatives, such as potassium ferrocyanide (K₄[Fe(CN)₆]), represents a significant improvement in safety and sustainability.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents is a core principle of green chemistry. Palladium-catalyzed cyanation, which uses only a small amount of catalyst, is inherently greener than the Sandmeyer reaction, which often requires superstoichiometric amounts of copper salts. nih.gov Similarly, developing catalytic oxidation methods for the methyl group transformation, for instance using ruthenium catalysts with a co-oxidant, is preferable to using large excesses of stoichiometric oxidants like potassium permanganate. google.com

Reaction Condition Optimization: Optimizing reaction conditions to reduce energy consumption and minimize side product formation is another green approach. This can involve finding the lowest possible reaction temperatures and pressures or using catalysts that allow for higher efficiency and selectivity. nih.gov For instance, electrochemical strategies for Sandmeyer-type reactions are being explored as a way to use electricity as a clean driving force, avoiding harsh chemical reagents. researchgate.netrsc.org

Solvent Minimization and Alternative Media for Synthesis

Solvents often constitute the largest mass component of a chemical process and are a major source of waste. acs.org Therefore, reducing or replacing traditional volatile organic solvents (VOCs) is a primary goal in green chemistry.

Solvent Selection: The choice of solvent can dramatically affect the environmental impact of a synthesis. Guides have been developed to help chemists select greener solvents. For palladium-catalyzed reactions, replacing common solvents like DMF or toluene with more sustainable alternatives such as 2-MeTHF or biomass-derived solvents like p-cymene is an active area of research. acs.orgmdpi.com

Aqueous Media: Performing reactions in water is highly desirable as it is a non-toxic, non-flammable, and inexpensive solvent. whiterose.ac.uk For reactions like palladium-catalyzed cross-couplings, the use of water-soluble ligands or surfactant-based systems can enable reactions to proceed efficiently in aqueous media. whiterose.ac.uknih.gov

Waste Reduction and By-product Management Strategies

The synthesis of this compound, particularly through traditional methods like the Sandmeyer reaction, presents significant challenges in waste management. A primary concern is the generation of cyanide-containing waste streams, which are highly toxic and require meticulous treatment before discharge hach.comsamcotech.com.

One of the key by-products in the synthesis of related fluorinated benzoic acids can be tar-like substances, especially if reaction temperatures are not carefully controlled orgsyn.org. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, a precursor, prolonged boiling can lead to the formation of these undesirable by-products orgsyn.org. In other related syntheses, the use of strong oxidizing agents like potassium bromate can also lead to the formation of a considerable amount of by-products researchgate.net.

Strategies to mitigate waste and by-product formation are crucial for the environmental and economic viability of the manufacturing process. These strategies include:

Alternative, Greener Synthetic Routes: Research into cyanide-free synthetic pathways is a major focus. Methods avoiding the Sandmeyer reaction for the introduction of the nitrile group can significantly reduce the generation of hazardous cyanide waste researchgate.net.

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry can minimize the formation of by-products. For example, avoiding excessive boiling times can prevent the formation of tar-like impurities orgsyn.org.

Advanced Wastewater Treatment: For processes where cyanide is unavoidable, robust wastewater treatment protocols are essential. Common methods for treating cyanide-containing effluents include chemical oxidation (e.g., with chlorine or hydrogen peroxide), biological degradation using specialized microorganisms, and adsorption processes samcotech.comwaterandwastewater.comsaltworkstech.com. Activated sludge processes, which utilize microorganisms to break down harmful compounds, represent a sustainable approach to treating such industrial wastewater waterandwastewater.comgoogle.com.

The following table summarizes common by-products and waste streams in the synthesis of fluorinated benzoic acids and potential management strategies:

| By-product/Waste Stream | Origin | Management Strategy |

| Cyanide-containing effluent | Sandmeyer reaction | Chemical oxidation, biological treatment, adsorption samcotech.comwaterandwastewater.comsaltworkstech.com |

| Tar-like impurities | Uncontrolled reaction temperature/time | Strict process control, optimization of reaction parameters orgsyn.org |

| Inorganic salts | Neutralization and work-up steps | Proper disposal, potential for recovery and reuse |

| Halogenated organic compounds | Incomplete reactions or side reactions | Solvent extraction, distillation, incineration |

Scale-Up Considerations and Industrial Feasibility of Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The feasibility of a manufacturing process is contingent on its safety, robustness, and cost-effectiveness at a larger scale. A manufacturing-scale process for a related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, has been developed, suggesting the industrial viability of producing such complex molecules researchgate.net.

Key considerations for the scale-up of this compound synthesis include:

Reaction Energetics and Heat Management: Exothermic reactions, common in aromatic chemistry, require efficient heat dissipation to prevent runaway reactions and the formation of by-products. The design of the reactor and cooling systems is critical for maintaining optimal temperature control.

Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and purity. The choice of agitator and reactor geometry is crucial.

Safety of Handling Hazardous Reagents: The use of toxic and corrosive reagents, such as those involved in fluorination and cyanation reactions, necessitates specialized handling procedures and equipment to ensure worker safety and prevent environmental release.

Material Compatibility: The corrosive nature of some reagents, like hydrogen fluoride, requires the use of specialized reactor materials to prevent equipment failure.

Process Robustness and Reproducibility at Larger Scales

A robust and reproducible manufacturing process is essential for ensuring consistent product quality and meeting regulatory requirements. A significant challenge in the synthesis of this compound can be the poor reproducibility of certain reaction steps, particularly the Sandmeyer reaction, which is known for its variable yields researchgate.net.

To enhance process robustness and reproducibility, the implementation of Process Analytical Technology (PAT) is becoming increasingly important in the pharmaceutical and fine chemical industries mt.combruker.comwikipedia.org. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality wikipedia.org.

The application of PAT in the synthesis of this compound could involve:

Real-time Monitoring: In-line spectroscopic techniques (e.g., FTIR, Raman, NIR) can be used to monitor the progress of the reaction in real-time, providing valuable data on reactant consumption, product formation, and the emergence of any by-products americanpharmaceuticalreview.com. This allows for immediate adjustments to process parameters to maintain optimal conditions.

Multivariate Data Analysis: The large datasets generated by PAT tools can be analyzed using multivariate statistical methods to identify the critical process parameters (CPPs) that have the most significant impact on the critical quality attributes (CQAs) of the final product wikipedia.org.

Feedback Control: By integrating real-time monitoring with automated control systems, it is possible to create a feedback loop that continuously adjusts process parameters to maintain the desired reaction trajectory, thereby enhancing reproducibility and minimizing batch-to-batch variability.

The following table illustrates how PAT can be applied to improve the robustness of key steps in the synthesis of this compound:

| Process Step | Critical Process Parameters (CPPs) | PAT Tools for Monitoring | Benefits of PAT Implementation |

| Diazotization | Temperature, Nitrous acid concentration | In-line temperature probes, Raman spectroscopy | Prevents decomposition of diazonium salt, ensures complete reaction |

| Cyanation (Sandmeyer) | Temperature, Copper(I) cyanide concentration, pH | In-line temperature probes, FTIR spectroscopy | Optimizes yield, minimizes by-product formation, improves safety |

| Hydrolysis | Temperature, pH, Water content | In-line pH probes, NIR spectroscopy | Ensures complete conversion to the carboxylic acid, prevents degradation |

| Crystallization | Temperature, Supersaturation, Solvent composition | FBRM (Focused Beam Reflectance Measurement), PVM (Particle Vision and Measurement) | Controls crystal size distribution and purity, improves filtration and drying |

Economic Analysis of Synthetic Pathways for Research and Manufacturing

Waste Disposal Costs: The generation of hazardous waste, particularly cyanide-containing effluent from the Sandmeyer reaction, can incur significant disposal costs. Routes that minimize or eliminate such waste streams are therefore more economically attractive.

Capital and Operational Expenditures: The initial investment in specialized equipment for handling hazardous materials and for implementing advanced process control systems (like PAT) must be factored into the economic analysis. However, such investments can lead to long-term savings through improved efficiency, reduced waste, and higher product quality.

A comparative analysis of different synthetic routes is essential for determining the most economically feasible option. The following table provides a hypothetical comparison of two potential routes to this compound:

| Feature | Route A (Traditional Sandmeyer) | Route B (Alternative Cyanide-Free) |

| Starting Materials | e.g., 2-fluoro-4-aminobenzoic acid | e.g., 2-fluoro-4-bromobenzoic acid |

| Key Reagents | Sodium nitrite, Copper(I) cyanide | Palladium catalyst, Cyanide source (e.g., zinc cyanide) |

| Number of Steps | Fewer steps | Potentially more steps |

| Overall Yield | Variable, potentially lower | Potentially higher and more consistent |

| Waste Generation | High volume of toxic cyanide waste | Reduced volume of less hazardous waste |

| Raw Material Cost | Moderate | Potentially higher (catalyst cost) |

| Waste Disposal Cost | High | Low |

| Process Robustness | Lower | Higher |

| Overall Cost-Effectiveness | Potentially lower for small scale | Potentially higher for large scale due to waste and robustness benefits |

The global market for fluorinated pharmaceutical intermediates is projected to grow, indicating a sustained demand for compounds like this compound archivemarketresearch.com. This growing market provides an incentive for the development of more efficient and cost-effective manufacturing processes.

Chemical Reactivity and Derivatization Studies of 4 Cyano 3 Fluorobenzoic Acid

Reactivity of the Cyano Group in Nucleophilic and Electrophilic Contexts

The cyano group is a potent electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring and the nitrile itself. It can participate in a variety of reactions, including hydrolysis and reduction.

Hydrolysis and Reduction Reactions of the Nitrile Functionality

The nitrile functionality of 4-cyano-3-fluorobenzoic acid can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. For instance, the hydrolysis of a nitrile group to a carboxylic acid is a known transformation in organic synthesis.

Reduction of the cyano group offers a pathway to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to their corresponding primary amines. masterorganicchemistry.com This transformation is valuable for introducing an aminomethyl group. The general mechanism for nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water then furnishes the primary amine.

Cyano-Activated Fluoro Displacement Reactions in Related Systems

The electron-withdrawing nature of the cyano group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In appropriately substituted aromatic systems, a cyano group positioned ortho or para to a halogen can facilitate the displacement of the halide by a nucleophile. While specific studies on this compound in this context are not prevalent, research on related polyfluoroarenes demonstrates this principle. For example, in pentafluorobenzonitrile, nucleophilic attack occurs preferentially at the para-position to the cyano group. globalscientificjournal.com This regioselectivity is attributed to the ability of the cyano group to stabilize the negatively charged Meisenheimer intermediate through resonance. The fluorine atom in this compound is meta to the cyano group, which is generally less activating for SNAr compared to an ortho or para relationship. However, the combined electron-withdrawing effects of the cyano and carboxylic acid groups would still render the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to displacement of the fluorine atom under forcing conditions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, readily undergoing reactions such as esterification and amidation to produce a wide array of functionalized molecules.

Esterification Reactions and Their Applications in Derivative Synthesis

Esterification of this compound can be achieved through various standard methods, such as the Fischer esterification with an alcohol in the presence of a strong acid catalyst. For example, the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been effectively catalyzed by heterogeneous catalysts. researchgate.net These ester derivatives are important intermediates in the synthesis of more complex molecules, including pharmaceuticals. The conversion of the carboxylic acid to an ester can also serve as a protecting group strategy during other transformations on the molecule.

Below is a table summarizing a general esterification reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | Sulfuric Acid (catalytic) | Methyl 4-cyano-3-fluorobenzoate |

Amidation and Other Carboxyl Group Functionalizations

The carboxylic acid functionality of this compound is readily converted into amides, which are key structural motifs in many biologically active compounds. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole) can be used to facilitate amide bond formation under milder conditions. google.com

This amidation reaction has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of cancer therapeutics. mdpi.com In the synthesis of these inhibitors, this compound is coupled with various amine-containing fragments to generate the final bioactive molecules.

A representative amidation reaction is shown in the table below:

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| This compound | Piperazine derivative | EDCI, HOBt, DIPEA | Amide derivative for PARP inhibitors |

Aromatic Substitution Patterns and Their Influence on Reaction Outcomes

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the this compound ring is governed by the directing effects of the existing substituents. The cyano and carboxylic acid groups are both meta-directing and deactivating groups due to their strong electron-withdrawing nature through both inductive and resonance effects. The fluorine atom, while also deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

When multiple substituents are present on a benzene (B151609) ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the situation is complex:

Carboxylic Acid (-COOH): A meta-director, it will direct incoming electrophiles to the positions meta to itself (positions 3 and 5).

Cyano (-CN): A meta-director, it will direct incoming electrophiles to the positions meta to itself (positions 2 and 6).

Fluorine (-F): An ortho, para-director, it will direct incoming electrophiles to the positions ortho and para to itself (positions 2 and 4).

The combined influence of these groups makes predicting the exact outcome of an EAS reaction challenging without experimental data. The deactivating nature of all three substituents means that harsh reaction conditions would likely be required for an electrophilic substitution to occur. The positions ortho to the fluorine (position 2) and meta to both the cyano and carboxylic acid groups (position 5) are potential sites for substitution. Steric hindrance would also play a role in determining the final product distribution.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | 1 | Electron-withdrawing, Deactivating | Meta |

| -F | 3 | Electron-withdrawing (inductive), Electron-donating (resonance), Deactivating | Ortho, Para |

| -CN | 4 | Electron-withdrawing, Deactivating | Meta |

Regioselectivity and Stereoselectivity in Further Functionalization

The presence of three distinct functional groups on the aromatic ring of this compound presents a considerable challenge and opportunity in terms of regioselective and stereoselective transformations. The carboxylic acid and cyano groups are both electron-withdrawing, while the fluorine atom exhibits a dual electronic nature, with an electron-withdrawing inductive effect and an electron-donating mesomeric effect. This intricate electronic landscape dictates the preferred sites for further chemical reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a crucial role. Both the cyano and carboxylic acid groups are meta-directing deactivators, meaning they withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack, and direct incoming electrophiles to the positions meta to themselves. The fluorine atom, being a halogen, is a deactivator but an ortho-, para-director.

The interplay of these directing effects on this compound is complex. The positions ortho and para to the fluorine atom (C2 and C6) are activated by its mesomeric effect, while all positions are deactivated by the inductive effects of all three substituents. The positions meta to the cyano group are C2 and C6, and the positions meta to the carboxylic acid are C2 and C6. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, guided by the directing effects of all three substituents. The relative reactivity of these two positions would be influenced by steric hindrance, with the C6 position being generally more accessible.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | 1 | Electron-withdrawing | Meta-directing |

| -F | 3 | Inductive: Withdrawing, Mesomeric: Donating | Ortho-, Para-directing |

| -CN | 4 | Electron-withdrawing | Meta-directing |

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing cyano and carboxylic acid groups, along with the fluorine atom, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles. The positions ortho and para to the electron-withdrawing groups are the most activated for nucleophilic attack. In this molecule, the fluorine atom is ortho to the carboxylic acid and para to the cyano group, making it highly susceptible to substitution.

Functional Group Derivatization:

The carboxylic acid and cyano groups are themselves amenable to a wide range of derivatization reactions. The carboxylic acid can be converted to esters, amides, acid chlorides, and other derivatives through standard synthetic methodologies. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The regioselectivity in these transformations is typically straightforward, as the reactions occur at the specific functional group.

Stereoselectivity in the functionalization of this compound becomes relevant when chiral reagents or catalysts are employed, or when the derivatization introduces a new stereocenter. For instance, the reduction of a ketone derivative of this compound could be performed stereoselectively to yield a specific enantiomer of the corresponding alcohol. However, specific studies detailing stereoselective reactions on this particular molecule are not extensively reported in the literature.

Influence of the Fluorine Atom on Aromatic Ring Reactivity

The fluorine atom at the C3 position exerts a profound influence on the chemical reactivity of the this compound molecule through a combination of electronic and steric effects.

Electronic Effects:

The strong electron-withdrawing nature of the fluorine atom also enhances the acidity of the carboxylic acid group compared to benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine.

Steric Effects:

The fluorine atom is relatively small, and its steric hindrance is generally considered to be minimal compared to other halogens. However, its presence ortho to the carboxylic acid group can influence the conformation of the carboxyl group and may impact the approach of bulky reagents to the adjacent positions. This "ortho effect" can sometimes lead to unexpected reactivity or selectivity. openstax.org

Impact on Bioactivity:

The introduction of a fluorine atom into a molecule can have significant effects on its biological properties. The C-F bond is very strong and stable, which can block metabolic pathways and increase the metabolic stability of a drug. myskinrecipes.com Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.

Complex Reaction Cascades Involving this compound as a Building Block

While specific examples of complex reaction cascades starting directly from this compound are not extensively documented in readily available literature, its structural features make it an ideal candidate for initiating such sequences. Reaction cascades, or tandem/domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates.

A plausible, though hypothetical, reaction cascade could involve the initial derivatization of the carboxylic acid group to an activated species, such as an acid chloride or an ester. This could then be followed by an intramolecular reaction involving the cyano group or a nucleophilic attack on the aromatic ring.

For instance, conversion of the carboxylic acid to an amide, followed by a base-mediated intramolecular cyclization onto the cyano group, could lead to the formation of a fused heterocyclic system. The fluorine atom could then serve as a handle for further diversification through nucleophilic aromatic substitution.

A related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, has been utilized as a key intermediate in the synthesis of finafloxacin (B1662518) hydrochloride, a novel fluoroquinolone antibiotic. researchgate.net The synthesis involves a series of transformations, including nucleophilic substitution and cyclization reactions, which, while not a single-pot cascade, illustrates the utility of such highly functionalized benzoic acid derivatives in constructing complex molecular architectures. The synthesis of finafloxacin highlights how the reactive sites on the substituted benzoic acid ring can be sequentially manipulated to build up the final complex structure.

The development of novel reaction cascades involving this compound and its derivatives remains an active area of research, with the potential to streamline the synthesis of valuable pharmaceutical and agrochemical compounds.

Advanced Applications of 4 Cyano 3 Fluorobenzoic Acid in Chemical Synthesis

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The presence of reactive nitrile and carboxylic acid groups enables 4-cyano-3-fluorobenzoic acid to be employed in a wide array of coupling and derivatization reactions, establishing it as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is particularly valuable for building fluorinated aromatic compounds, which often exhibit enhanced metabolic stability and bioavailability in drug candidates.

The compound serves as a foundational scaffold for constructing more complex organic molecules. The fluorine substitution is a critical feature, as the introduction of fluorine into bioactive molecules can significantly alter their physical, chemical, and biological properties, often leading to improved efficacy and a better pharmacokinetic profile. This makes this compound a desirable starting material in medicinal chemistry programs aimed at discovering novel drug candidates.

The cyanobenzoic acid motif is crucial in the synthesis of advanced fluoroquinolone antibiotics. While not always a direct starting material itself, its structural elements are found in key precursors. For instance, the synthesis of Finafloxacin (B1662518), a novel 8-cyano subclass fluoroquinolone, involves the preparation of a critical intermediate known as Cyano-FQA (7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid). The multi-step synthesis of this quinolone core relies on the formation of a cyanobenzoic acid derivative, which undergoes subsequent reactions including esterification, reaction with cyclopropylamine, and cyclization to build the final heterocyclic system. google.comdaneshyari.com This highlights the importance of cyanofluorobenzoic acid structures in accessing this class of potent antibacterial agents. google.com

Cyanobenzoic acid derivatives are recognized as important intermediates for producing platelet aggregation inhibitors. nih.gov Specifically, processes have been developed for preparing 3-fluoro-4-cyanobenzoic acid as a precursor for compounds designed to act as antithrombotic agents. nih.gov The utility of related fluorinated benzoic acids is also seen in the synthesis of potent and selective thromboxane/prostaglandin endoperoxide receptor antagonists, which are another class of antithrombotic compounds. nih.gov

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various fused heterocyclic scaffolds that are prominent in medicinal chemistry. Quinazolines and pyrido-pyrimidines are important classes of compounds with a broad range of biological activities, including use as anticancer agents. nih.govresearchgate.net Synthetic routes to these systems often employ starting materials such as 2-aminobenzonitriles. Through chemical modification, such as the conversion of the carboxylic acid group into an amine, this compound can serve as a valuable precursor to the substituted aminobenzonitriles required for these cyclization reactions.

Contributions to Materials Science and Specialty Chemicals

Beyond its applications in the life sciences, this compound and its derivatives are utilized in the field of materials science. The compound's rigid aromatic core and polar functional groups make it a candidate for the synthesis of specialty polymers and other advanced materials.

The structural features of this compound are highly relevant to the design of liquid crystal molecules. Specifically, the "3-fluoro-4-cyanophenyl group" has been identified as a key component in nematic liquid crystal compositions used in electro-optical displays. google.com The combination of a polar cyano group and a lateral fluorine atom on a phenyl ring is a common strategy in the design of liquid crystal materials. daneshyari.com This substitution pattern can enhance important properties such as dielectric anisotropy and voltage holding ratio, which are critical for the performance of modern active matrix liquid crystal displays (AM-LCDs). daneshyari.com Esters derived from such fluorinated cyanobenzoic acids are used to create the liquid crystalline materials that enable this widely used display technology. google.com

Integration into Functional Polymer Architectures

The unique trifunctional nature of this compound, possessing a carboxylic acid, a cyano group, and a fluorine atom on a benzene (B151609) ring, presents significant opportunities for its integration into advanced polymer architectures. Its derivatives have been explored as key components in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

A structurally related compound, 4-cyano-4-(thiobenzoylthio)pentanoic acid, is a well-established chain transfer agent (CTA) used in RAFT polymerization. rsc.orgbio-materials.com.cnnsf.gov This suggests the potential to functionalize this compound to create novel CTAs. By incorporating the 4-cyano-3-fluorobenzoyl moiety into a CTA, polymers can be synthesized with this functional group at the chain-end. This terminal functionality can then be used for subsequent post-polymerization modifications, allowing for the creation of block copolymers, star polymers, or for grafting onto surfaces.

The presence of the cyano and fluoro groups can impart specific properties to the resulting polymers. The polar cyano group can enhance adhesion and thermal stability, while the fluorine atom can introduce hydrophobicity and improve chemical resistance. These properties are highly desirable in materials for specialized applications, such as high-performance coatings, membranes, and electronic materials.

Interactive Data Table: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Method of Integration | Potential Properties and Applications |

| End-functionalized Polymers | Use as a derivative in a RAFT Chain Transfer Agent (CTA) | Allows for post-polymerization modification to create block copolymers. Potential use in drug delivery and nanotechnology. |

| Side-chain Functionalized Polymers | Conversion to a polymerizable monomer (e.g., an acrylate (B77674) or styrenic derivative) | Introduces cyano and fluoro functionalities along the polymer backbone, enhancing thermal and chemical resistance. Applications in high-performance plastics. |

| Dendrimers and Hyperbranched Polymers | Use as a branching unit after suitable chemical modification | Creates highly branched, three-dimensional polymers with a high density of functional groups. Potential for use in catalysis and molecular encapsulation. |

Use in the Synthesis of Dyes and Pigments

The aromatic nature and reactive functional groups of this compound make it a valuable precursor in the synthesis of novel dyes and pigments. While not a dye itself, its structure can be chemically modified to create chromophoric systems with tailored properties.

One significant application lies in the synthesis of azo dyes. unb.canih.govsphinxsai.comlongdom.org The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. nih.gov this compound can be chemically reduced to its corresponding aminobenzoic acid derivative. This amine can then undergo diazotization and coupling with various aromatic compounds to produce a wide range of azo dyes. The presence of the electron-withdrawing cyano and fluoro groups on the resulting dye structure can significantly influence its color, lightfastness, and thermal stability.

Furthermore, cyanobenzoic acid derivatives have been identified as effective anchoring groups for dyes in dye-sensitized solar cells (DSSCs). researchgate.net In these devices, an organic dye is adsorbed onto the surface of a semiconductor, typically titanium dioxide (TiO₂). The cyano-benzoic acid moiety can act as a strong electron-accepting and anchoring group, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. The fluorine substituent can also play a role in modulating the electronic properties and stability of the dye.

Interactive Data Table: Potential Dye Classes Derived from this compound

| Dye Class | Synthetic Strategy | Key Features and Potential Applications |

| Azo Dyes | Reduction of the cyano group to an amine, followed by diazotization and coupling. | The cyano and fluoro groups can act as auxochromes, modifying the color and properties of the dye. Used in textiles, printing, and coatings. |

| Functional Dyes for DSSCs | Incorporation as an acceptor/anchoring group in D-π-A (Donor-π-Acceptor) dye systems. | The cyanobenzoic acid group provides strong binding to the TiO₂ surface and facilitates efficient electron transfer, enhancing solar cell efficiency. |

| Fluorescent Dyes | Chemical modification to create extended π-conjugated systems. | The electron-withdrawing nature of the cyano and fluoro groups can be used to tune the fluorescence properties. Applications in bio-imaging and sensing. |

Design and Synthesis of Chemically Diverse Molecular Libraries

In the field of drug discovery and materials science, the generation of chemically diverse molecular libraries is crucial for identifying new lead compounds with desired biological or physical properties. This compound serves as an excellent scaffold for the construction of such libraries due to its multiple points for chemical modification.

The carboxylic acid group provides a convenient handle for a wide range of chemical transformations, including amidation, esterification, and the formation of acid chlorides. These reactions allow for the facile introduction of a diverse set of building blocks, rapidly generating a large number of distinct molecules. The cyano group can also be transformed into other functional groups, such as amines or tetrazoles, further expanding the chemical space that can be explored.

Patents have disclosed the use of cyanobenzoic acid derivatives as intermediates in the synthesis of pharmaceutically active compounds, such as platelet aggregation inhibitors. google.com This highlights the relevance of this scaffold in medicinal chemistry. Moreover, the synthesis of Schiff bases and 1,3,4-oxadiazole (B1194373) analogs from the related 4-fluorobenzoic acid for antioxidant screening demonstrates a practical approach to library synthesis for biological evaluation. researchgate.net By applying similar synthetic strategies to this compound, libraries of compounds can be generated for high-throughput screening against various biological targets.

Interactive Data Table: Library Synthesis Strategies Using this compound

| Library Type | Key Reaction | Diversity Elements | Potential Applications |

| Amide Library | Amidation of the carboxylic acid with a diverse set of primary and secondary amines. | Varied alkyl, aryl, and heterocyclic groups from the amine building blocks. | Drug discovery (e.g., screening for enzyme inhibitors, receptor antagonists). |

| Ester Library | Esterification of the carboxylic acid with a variety of alcohols. | Different sterics and electronics from the alcohol component. | Materials science (e.g., searching for novel liquid crystals, polymers with specific properties). |

| Heterocyclic Library | Cyclization reactions involving the cyano and/or carboxylic acid groups. | Formation of diverse heterocyclic rings (e.g., oxadiazoles, triazoles, pyrimidines). | Agrochemical and pharmaceutical research. |

Analytical Methodologies for Comprehensive Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to verifying the chemical identity of 4-Cyano-3-fluorobenzoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of this compound by mapping the chemical environments of its constituent ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm). The coupling patterns (multiplicities) and coupling constants (J values) between adjacent protons and with the fluorine atom are critical for assigning each proton to its specific position on the ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated: six for the aromatic ring carbons, one for the cyano carbon, and one for the carboxylic acid carbon. The chemical shifts are influenced by the electronegativity of the substituents. The carboxylic carbon (C=O) is typically observed in the δ 165-185 ppm range, while the cyano carbon (C≡N) appears around δ 115-125 ppm. oregonstate.edu The aromatic carbons resonate between δ 110-170 ppm, with their exact shifts influenced by the fluorine and cyano groups. chemicalbook.comdocbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the fluorine atom. nih.govnih.gov A single resonance is expected for this compound. The chemical shift and coupling to adjacent protons (³JH-F) provide definitive evidence for the fluorine's position on the aromatic ring. For similar fluorobenzoic acids, ¹⁹F NMR chemical shifts have been reported in acetone, providing a reference for expected values. rsc.org

| Nucleus | Feature | Expected Chemical Shift (δ) / ppm | Typical Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | > 10 | s (broad) | Exchangeable proton, shift is concentration and solvent dependent. |

| ¹H | Ar-H | 7.5 - 8.5 | dd, d, t | Complex splitting due to H-H and H-F coupling. rsc.org |

| ¹³C | -COOH | 165 - 185 | s | Typical range for carboxylic acids. oregonstate.edu |

| ¹³C | Ar-C | 110 - 170 | d, s | Shifts influenced by F, CN, and COOH substituents. C-F coupling is observable. |

| ¹³C | -CN | 115 - 125 | s | Characteristic nitrile carbon resonance. |

| ¹⁹F | Ar-F | -105 to -115 | m | Referenced against a standard like CFCl₃. Shift is highly sensitive to electronic environment. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.net

Carboxylic Acid Group: A very broad absorption band is typically observed in the IR spectrum from 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp band around 1700 cm⁻¹.

Cyano Group: The C≡N triple bond stretch is a sharp and typically medium-intensity band found in the 2220-2260 cm⁻¹ region. For the related 4-cyanobenzoic acid, this peak is observed around 2240 cm⁻¹. rasayanjournal.co.in

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

Carbon-Fluorine Bond: The C-F stretching vibration characteristically appears as a strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Cyano (C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | Stretching | 1680 - 1720 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and gain structural insights from the fragmentation patterns of the compound. The molecular formula of this compound is C₈H₄FNO₂, corresponding to a molecular weight of approximately 165.12 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 165. Key fragmentation pathways for benzoic acids involve the loss of neutral fragments from the carboxylic acid group. libretexts.org Common fragment ions would include:

[M-OH]⁺ (m/z 148): Resulting from the loss of a hydroxyl radical.

[M-COOH]⁺ (m/z 120): Arising from the loss of the entire carboxyl group as a radical, yielding a fluorocyanophenyl cation.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula.

X-ray Crystallography for Single Crystal Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography of its derivatives (e.g., esters, amides, or co-crystals) provides the most definitive three-dimensional structural information. nih.gov This technique precisely measures bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in the solid state. For instance, analysis of a cyanohydrazide derivative established the precise geometry of the hydrazide and cyano moieties and characterized intermolecular contacts within the crystal lattice. mdpi.com Such detailed structural data is invaluable for understanding structure-property relationships and for computational modeling studies.

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of benzoic acid derivatives. ekb.egthermofisher.comhelixchrom.com UPLC, which uses smaller stationary phase particles, offers faster analysis times and higher resolution compared to traditional HPLC. tudelft.nl

A typical method for analyzing this compound would involve the following:

Stationary Phase: A C18 (octadecylsilyl) column is most frequently used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous solvent (often containing an acid like formic acid or a buffer to control the ionization state of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector is commonly used, as the aromatic ring of the compound absorbs UV light, typically monitored at a wavelength around 254 nm.

These methods are crucial for determining the purity of synthesized batches and for monitoring the progress of chemical reactions. The validation of such HPLC/UPLC methods according to ICH guidelines ensures their specificity, linearity, accuracy, and precision for quality control purposes. ekb.eg

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | RP-HPLC or RP-UPLC | Separation, Purity Assessment, Quantification. |

| Stationary Phase (Column) | C18 (e.g., Zorbax, Acquity BEH) | Separates based on hydrophobicity. ekb.egtudelft.nl |

| Mobile Phase A | Water with 0.1% Formic Acid or buffer | Aqueous component; acid suppresses ionization of -COOH. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component; elutes the analyte. |

| Elution Mode | Gradient | Optimizes separation of compounds with different polarities. |

| Detection | UV-Vis (e.g., at 254 nm) | Detects the aromatic analyte. thermofisher.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. libretexts.org this compound, in its native form, is a non-volatile compound due to the high polarity of the carboxylic acid group and its ability to form hydrogen bonds. colostate.edu Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. libretexts.orggcms.cz This process involves chemically modifying the carboxylic acid functional group to reduce its polarity. gcms.cz

Common derivatization strategies for carboxylic acids like this compound include alkylation (specifically esterification) and silylation. gcms.czresearchgate.net Esterification converts the carboxylic acid into an ester, which is significantly more volatile. libretexts.org This can be achieved using various reagents, such as alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrogen chloride. colostate.edugcms.cznih.gov For instance, the analysis of fluorobenzoic acids in water samples has been successfully performed using GC-Mass Spectrometry (GC-MS) after derivatization with BF₃ in methanol to form the corresponding methyl esters. nih.gov

Silylation is another effective method where the active hydrogen of the carboxylic acid group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. researchgate.net The resulting TMS esters are more volatile and exhibit improved chromatographic behavior. gcms.cz

Once derivatized, the sample is injected into the GC system. The volatile derivative is vaporized in the heated injection port and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of the stationary phase is critical for achieving good separation. Nonpolar silicone phases are often suitable for the analysis of TMS derivatives. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for unequivocal identification. d-nb.info

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

| Alkylation (Esterification) | Boron trifluoride in Methanol (BF₃·MeOH) | Methyl Ester | Quantitative, forms stable derivatives. gcms.cznih.gov |

| Diazomethane | Methyl Ester | Fast and quantitative, but reagent is hazardous. d-nb.info | |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | Excellent for trace analysis with Electron Capture Detector (ECD). researchgate.net | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Versatile, produces volatile and thermally stable derivatives. gcms.czresearchgate.net |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the qualitative analysis and separation of compounds like this compound. sigmaaldrich.comnih.gov These methods are particularly useful for monitoring reaction progress, checking sample purity, and screening for optimal separation conditions due to their speed, simplicity, and the ability to analyze multiple samples simultaneously. nih.govtamu.edu

In TLC and HPTLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina. tamu.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. tamu.edu

For aromatic carboxylic acids, both normal-phase and reversed-phase chromatography can be employed. sigmaaldrich.comnih.gov In normal-phase TLC, a polar stationary phase like silica gel is used with a less polar mobile phase. nih.gov However, the high polarity of carboxylic acids can lead to strong adsorption to the silica gel, resulting in tailing peaks and poor separation. tamu.edu This can sometimes be mitigated by adding a small amount of a polar solvent, like acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.

Reversed-phase HPTLC often provides better results for polar compounds. sigmaaldrich.com In this mode, a nonpolar stationary phase, such as silica gel chemically modified with octadecyl (C18) groups (RP-18), is used with a polar mobile phase. sigmaaldrich.com An example of a suitable mobile phase for the separation of aromatic carboxylic acids on an HPTLC RP-8 plate is a mixture of methanol and water. sigmaaldrich.com

Detection of the separated spots on the TLC/HPTLC plate can be achieved by various methods. Since this compound contains a chromophore, it can be visualized under UV light, typically at 254 nm, especially if the stationary phase contains a fluorescent indicator. sigmaaldrich.com Alternatively, chromogenic reagents can be sprayed onto the plate to produce colored spots. tamu.edu For quantitative analysis, the spots can be scraped from the plate, the analyte extracted, and then analyzed by another method, or the plate can be scanned with a densitometer to measure the intensity of the spots.

Table 2: Example HPTLC System for Aromatic Carboxylic Acids

| Parameter | Description |

| Stationary Phase | HPTLC pre-coated plate RP-8 F254s sigmaaldrich.com |

| Mobile Phase | Methanol : Water (60:40, v/v) containing 0.1 M Tetraethylammonium bromide (TEABr) sigmaaldrich.com |

| Migration Distance | 5 cm sigmaaldrich.com |

| Detection | UV at 254 nm sigmaaldrich.com |

Advanced Analytical Method Development for Process Control and Quality Assurance in Research Scale

In a research setting, the synthesis of this compound requires robust analytical methods for process control and quality assurance. These methods are crucial for monitoring the progress of chemical reactions, identifying the formation of intermediates and byproducts, and ensuring the final product meets the required purity specifications. epo.orgekb.eg While techniques like GC and TLC are valuable, High-Performance Liquid Chromatography (HPLC) is often the preferred method for in-process control and final quality assessment due to its high resolution, sensitivity, and quantitative accuracy. epo.orgekb.eg

Developing an analytical method for process control involves several steps. Initially, a separation technique is chosen based on the properties of the starting materials, intermediates, and the final product. For the synthesis of fluorinated benzoic acids, reversed-phase HPLC is a common choice. ekb.eg The method development process then focuses on optimizing the separation parameters, such as the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and the detector settings (e.g., UV detection at a wavelength where all components absorb). ekb.eg

During the synthesis of this compound, in-process control samples can be withdrawn from the reaction mixture at different time points and analyzed by the developed HPLC method. This allows researchers to track the consumption of reactants and the formation of the product in near real-time. For example, in the synthesis of related fluorinated benzoic acids, GC and HPLC have been used to monitor the conversion of starting materials and the purity of the product during the reaction. epo.org This information is vital for determining the reaction endpoint and for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

For quality assurance of the final this compound product, the developed analytical method must be validated to ensure its reliability. ekb.eg Validation parameters typically include specificity (the ability to accurately measure the analyte in the presence of impurities), linearity (the direct proportionality of the detector response to the analyte concentration), accuracy (the closeness of the measured value to the true value), and precision (the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings). ekb.eg The presence of any impurities can be quantified, and their levels must be below predefined acceptance criteria. This ensures the consistency and quality of the synthesized compound for its intended research application.

Computational and Theoretical Investigations on 4 Cyano 3 Fluorobenzoic Acid

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are fundamental to determining the electronic distribution, stability, and geometric parameters of a molecule. These studies typically begin with geometry optimization to find the lowest energy conformation on the potential energy surface.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are used to determine the ground state properties of molecules by solving the Schrödinger equation based on the electron density rather than the complex many-electron wavefunction.

For a molecule like 4-Cyano-3-fluorobenzoic acid, a typical DFT study would involve optimizing the molecular geometry using a functional, such as B3LYP, combined with a basis set like 6-31G*. These calculations yield important energetic and structural data, including bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. Furthermore, these computations can determine electronic properties such as dipole moment, ionization potential, and electron affinity, which are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. The calculation of zero-point vibrational energies is also a standard output, essential for confirming that the optimized structure represents a true minimum on the potential energy surface. rasayanjournal.co.in

Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. HF calculations provide a foundational understanding of molecular orbitals and electronic structure. In a comparative study on the related 4-cyanobenzoic acid, calculations were performed using the HF method with a 6-31G* basis set. rasayanjournal.co.in

However, the HF method inherently neglects electron correlation, leading to known systematic errors in the calculated energies and vibrational frequencies. rasayanjournal.co.in To improve the accuracy of results, the output from HF calculations is often adjusted using empirical scaling factors. For instance, a scaling factor of 0.8929 was applied to the vibrational wavenumbers computed at the HF/6-31G* level for 4-cyanobenzoic acid to better align them with experimental values. rasayanjournal.co.in Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for larger molecular systems.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling techniques are employed to establish correlations between the three-dimensional structure of this compound and its chemical reactivity. The molecule's structural uniqueness is defined by the presence of three key functional groups on the benzene (B151609) ring: a carboxylic acid, a cyano group (-C≡N), and a fluorine atom.

The fluorine and cyano groups are strongly electron-withdrawing, which significantly influences the electron density distribution across the aromatic ring and affects the molecule's electrophilicity and stability. Computational modeling can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. For this compound, these maps would highlight the electronegative character of the oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack or involved in hydrogen bonding. Understanding these structure-reactivity relationships is vital for predicting how the molecule will behave in various chemical environments, such as in cross-coupling reactions or as an intermediate in pharmaceutical synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which serves as a crucial tool for structural elucidation and the interpretation of experimental spectra. DFT and ab initio calculations can accurately predict vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational frequency calculations are a standard outcome of geometry optimization procedures. A complete vibrational analysis was performed on the analogous compound, 4-cyanobenzoic acid, using both DFT (B3LYP/6-31G) and HF (HF/6-31G) methods. rasayanjournal.co.in The computed wavenumbers, after scaling, showed good agreement with the experimental data obtained from FTIR and FT-Raman spectroscopy. rasayanjournal.co.in This type of analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic C≡N stretching mode in 4-cyanobenzoic acid was observed experimentally around 2240 cm⁻¹, while calculations predicted this mode at 2330 cm⁻¹. rasayanjournal.co.in Similar calculations for this compound would help in assigning its complex vibrational spectrum, accounting for modes involving the C-F bond.

The following table presents a comparison of experimental and calculated vibrational frequencies for key modes in 4-cyanobenzoic acid, illustrating the data that would be generated in a similar study of this compound. rasayanjournal.co.in

| Assignment | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) | Calculated DFT (B3LYP) (cm⁻¹) | Calculated HF (cm⁻¹) |

|---|---|---|---|---|

| C≡N stretch | 2240 | 2239 | - | 2330 |

| C-H stretch | 3100 | 3092 | - | 3057 |

| C-H stretch | 3060 | 3077 | - | 3054 |

| C-O stretch | 1334 | 1323 | - | 1358 |

| CO₂ deformation | 773 | 769 | - | 775 |

Data for the analog compound 4-cyanobenzoic acid. rasayanjournal.co.in

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. These predictions are invaluable for assigning signals in ¹H, ¹³C, and ¹⁹F NMR spectra to specific atoms within the molecule, aiding in the confirmation of its chemical structure.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical calculations are a powerful asset for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

For this compound, computational studies could explore various reaction pathways. For example, the cyano group can be reduced to an amine or participate in nucleophilic addition, while the carboxylic acid group can undergo esterification or amidation. A computational investigation of such a reaction would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Verifying Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state connects the desired reactants and products.

By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and product outcomes under specific conditions. This predictive capability is crucial in synthetic chemistry for optimizing reaction conditions and designing efficient routes to new molecules.

Environmental Implications and Research on Fate and Transport

Investigation of Degradation Pathways in Environmental Matrices